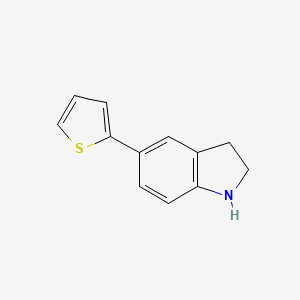

5-(2-Thienyl)indoline

Description

Historical Context and Evolution of Indoline (B122111) and Thiophene (B33073) Architectures in Organic Synthesis

The journey of heterocyclic chemistry began in the 1800s, with the discovery of compounds like pyrrole, furan, and thiophene. researchgate.net Thiophene, a five-membered ring containing a sulfur atom, was first identified in 1882 by Viktor Meyer as an impurity in benzene (B151609). wikipedia.org Its synthesis was first reported in the same year, involving the reaction of acetylene (B1199291) with elemental sulfur. wikipedia.org Since then, various methods for preparing thiophenes have been developed, including the Paal-Knorr thiophene synthesis and the Gewald reaction. wikipedia.org

Indoline, a bicyclic heterocyclic compound, is structurally related to indole (B1671886). The development of synthetic methods for indoline and its derivatives has been driven by their presence in numerous natural products and pharmaceuticals. acs.org The fusion of indoline with other heterocyclic rings, such as thiophene, has led to the creation of novel molecular scaffolds with unique properties. nih.gov

Strategic Importance of Fused Heterocyclic Systems in Molecular Design

Fused heterocyclic systems are complex ring structures where two or more rings share common atoms. fiveable.me This fusion creates unique chemical and physical properties that are not present in the individual component rings. fiveable.me The strategic importance of these systems in molecular design stems from several key factors:

Structural Rigidity and Conformational Control: The fused nature of these systems often imparts a higher degree of rigidity compared to their non-fused counterparts. This can lead to more specific interactions with biological targets, enhancing efficacy and selectivity. fiveable.me

Modulation of Physicochemical Properties: The incorporation of different heteroatoms and substitution patterns allows for the fine-tuning of properties such as lipophilicity, solubility, and electronic characteristics. rroij.comnih.gov This is crucial for optimizing the pharmacokinetic profiles of drug candidates. rroij.com

Expanded Chemical Space: Fused systems provide a platform for creating a vast array of structurally diverse molecules, which is essential for identifying novel compounds with desired biological activities or material properties. rroij.com

Bioisosteric Replacement: In drug design, a part of a molecule can be replaced by another with similar physical or chemical properties, a concept known as bioisosterism. Fused heterocyclic systems offer a rich source of bioisosteres for various functional groups. nih.gov

The versatility of fused heterocycles has made them integral components in the development of pharmaceuticals, organic electronics, and functional dyes. nih.govfiveable.me

Rationale for Investigating the 5-(2-Thienyl)indoline Scaffold in Contemporary Chemical Science

The specific combination of a thiophene ring at the 5-position of an indoline core in "this compound" presents a compelling case for investigation in modern chemical research. The rationale for this focus is multifaceted:

Synergistic Properties: The electron-rich nature of the thiophene ring coupled with the versatile indoline scaffold can lead to unique electronic and photophysical properties. nih.govrsc.org This makes the this compound framework a promising candidate for applications in materials science, such as in the development of conducting polymers and organic dyes. nih.govresearchgate.net

Biological Potential: Both thiophene and indoline moieties are present in numerous biologically active compounds. nih.govnih.gov The combination of these two privileged scaffolds in a single molecule creates opportunities for discovering new therapeutic agents with novel mechanisms of action. nih.govnih.gov Research into related structures, such as thieno[2,3-b]indoles, has revealed a wide spectrum of biological activities, including antitubercular, antitumor, and antifungal properties. nih.govrsc.org

Synthetic Accessibility: The development of modern synthetic methodologies, such as Stille and Suzuki cross-coupling reactions, has made the synthesis of heteroaryl-substituted indolines like this compound more efficient and accessible. nih.gov This allows for the systematic exploration of structure-activity relationships by creating a library of derivatives with various substituents.

The investigation of the this compound scaffold is thus driven by the potential to unlock new scientific frontiers in both medicine and materials science. The unique combination of its constituent parts provides a rich platform for the design and synthesis of novel functional molecules.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

5-thiophen-2-yl-2,3-dihydro-1H-indole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11NS/c1-2-12(14-7-1)10-3-4-11-9(8-10)5-6-13-11/h1-4,7-8,13H,5-6H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UGZPOYDTPIMWMK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNC2=C1C=C(C=C2)C3=CC=CS3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11NS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

201.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 5 2 Thienyl Indoline and Analogous Structures

Foundational Approaches to Indoline (B122111) Ring Construction

The construction of the indoline ring is a fundamental step in the synthesis of 5-(2-thienyl)indoline. Classical and modern organic chemistry provides several reliable methods for creating this bicyclic heterocyclic system.

Catalytic Reduction Strategies for Indoles to Indolines

One of the most direct methods for the synthesis of indolines is the catalytic reduction of the corresponding indole (B1671886) precursors. This approach is advantageous as a wide variety of substituted indoles are commercially available or can be synthesized through numerous established methods. The hydrogenation of the C2-C3 double bond of the indole ring, however, can be challenging due to the aromatic stability of the indole nucleus. The resulting indoline, a cyclic secondary amine, can also act as a catalyst poison, hindering the reaction's progress. Furthermore, over-reduction to the octahydroindole species is a potential side reaction.

Heterogeneous catalytic hydrogenation is an environmentally friendly method for this transformation. A common system involves the use of a platinum-on-carbon (Pt/C) catalyst, often activated by an acid such as p-toluenesulfonic acid, in a protic solvent like water. This method has been shown to be effective for a variety of substituted indoles, providing the corresponding indolines in excellent yields. For instance, the hydrogenation of indole itself can be achieved with high yield and purity under optimized conditions.

Homogeneous catalysis offers another avenue for the reduction of indoles, particularly for N-protected substrates. Complexes of rhodium, ruthenium, and iridium are effective for this transformation. For example, N-protected indoles can be hydrogenated with high efficiency to provide chiral indolines in excellent yields and enantioselectivities.

| Substrate | Catalyst | Reagents/Conditions | Product | Yield |

| Indole | 10% Pd/C | H2 (2.20 MPa), Toluene, 100°C | Indoline | 92.34% |

| Various substituted indoles | Pt/C | p-toluenesulfonic acid, H2, Water, RT | Corresponding indolines | Excellent yields |

Cyclization Reactions in Indoline Synthesis

Classical name reactions that form the indole ring can also be considered foundational approaches to indoline synthesis, as the resulting indole can be subsequently reduced.

The Madelung synthesis is a powerful method for the preparation of (substituted) indoles via the intramolecular cyclization of N-phenylamides using a strong base at high temperatures. The reaction typically employs sodium or potassium alkoxides as the base in solvents like hexane (B92381) or tetrahydrofuran (B95107) at temperatures ranging from 200–400 °C. This method is particularly useful for the synthesis of 2-alkynylindoles, which are not readily accessible through electrophilic substitution. A significant modification, the Smith-modified Madelung synthesis, utilizes organolithium reagents to effect the cyclization under milder conditions.

The Reissert indole synthesis provides a route to indoles from ortho-nitrotoluenes and diethyl oxalate. The first step is a condensation reaction to form an ethyl o-nitrophenylpyruvate, which then undergoes reductive cyclization with zinc in acetic acid to yield the indole-2-carboxylic acid. This intermediate can then be decarboxylated upon heating to give the final indole product. Potassium ethoxide has been reported to give better results than sodium ethoxide in the initial condensation step.

| Reaction | Starting Materials | Key Reagents | Intermediate/Product |

| Madelung Synthesis | N-phenylamides | Strong base (e.g., NaOEt) | Indoles |

| Reissert Synthesis | o-nitrotoluene, diethyl oxalate | Base (e.g., KOEt), then reducing agent (e.g., Zn/HOAc) | Indole-2-carboxylic acid, then Indole |

Transition Metal-Catalyzed Routes to Substituted Indolines

Modern synthetic chemistry has seen the rise of transition metal catalysis as a versatile tool for the construction of complex molecules, including substituted indolines. Palladium and copper are two of the most frequently employed metals in these transformations.

Palladium-Mediated Oxidative Annulation

Palladium-catalyzed reactions offer a powerful means of forming the indoline ring through C-H activation and annulation strategies. These methods often allow for the construction of the heterocyclic core from relatively simple, unfunctionalized precursors. For instance, a general procedure for the palladium-catalyzed annulation of substituted haloanilines with norbornadiene can produce functionalized indolines in good yields. These indolines can then be further transformed into a variety of substituted indole and tricyclic indoline derivatives.

The synthesis of indolines via C(sp2)-H amination has been developed, offering a direct route to the indoline core. Similarly, C(sp3)-H amidation strategies have been successfully employed. These intramolecular cyclizations can be achieved under relatively mild conditions and tolerate a range of functional groups.

| Starting Materials | Catalyst System | Key Features | Product | Yield |

| Substituted haloanilines and norbornadiene | Palladium catalyst | Annulation reaction | Functionalized indolines | 51-98% |

| 2-Iodoaniline and internal alkynes | Palladium catalyst | Regioselective annulation | 2,3-disubstituted indoles | Good to excellent |

Copper-Catalyzed N-Arylation Strategies

Copper-catalyzed N-arylation reactions, often referred to as Ullmann condensations, are a cornerstone of C-N bond formation and can be applied to the synthesis of N-aryl indolines and related structures. A general and efficient method for the N-arylation of indoles using a catalyst system derived from copper(I) iodide and a diamine ligand has been developed. This methodology allows for the coupling of a variety of indoles with aryl iodides or bromides to produce N-arylindoles in high yields. This approach is particularly valuable for creating N-substituted indolines, which are important motifs in many biologically active compounds. The reaction conditions are often milder than traditional Ullmann reactions, and the use of inexpensive copper catalysts makes it an attractive method.

| Indole Substrate | Aryl Halide | Catalyst/Ligand | Base | Product | Yield |

| Indole | 2-Bromotoluene | CuI / N,N'-dimethylethylenediamine | K3PO4 | 1-(o-Tolyl)indole | High |

| 5-Cyanoindole | Aryl Iodide | CuI / trans-1,2-cyclohexanediamine | K3PO4 | N-Aryl-5-cyanoindole | High |

| 7-Azaindole | Aryl Iodide | CuI / trans-1,2-cyclohexanediamine | K3PO4 | N-Aryl-7-azaindole | High |

Stereoselective and Asymmetric Synthesis of Indoline Derivatives

Established Techniques for Thiophene (B33073) Ring Assembly

The thiophene ring is a common motif in pharmaceuticals and functional materials. Several established methods exist for its construction, ranging from classical cyclization reactions to modern metal-catalyzed processes.

The cyclization of functionalized alkynes, particularly those containing a sulfur atom, is a powerful and atom-economical strategy for the regioselective synthesis of substituted thiophenes. nih.govmdpi.comnih.gov This methodology often proceeds under mild conditions and allows for the construction of the thiophene ring with a desired substitution pattern in a single step. mdpi.com

Metal-catalyzed heterocyclization of S-containing alkyne substrates is a prominent approach. nih.gov For example, 1-mercapto-3-yn-2-ols can be converted to thiophenes in the presence of a PdI2 catalyst with KI as an additive. nih.gov Copper-promoted or -catalyzed cyclizations of S-containing alkyne derivatives have also been reported. mdpi.com Furthermore, iodocyclization of suitably functionalized alkynes provides a direct route to iodine-containing thiophenes, which can be further functionalized through cross-coupling reactions. mdpi.com

Elemental sulfur serves as a readily available and inexpensive sulfur source for the synthesis of thiophenes. The Gewald aminothiophene synthesis is a classic example, involving the base-catalyzed condensation of a ketone with an α-cyanoester, followed by cyclization with elemental sulfur to afford 2-aminothiophenes. derpharmachemica.com

More recent developments include the skeletal editing of pyridines to thiophenes through a formal [4 + 1] reaction with elemental sulfur. nih.govmanchester.ac.uk In this process, 2-arylpyridines are converted to ring-opened aza-triene Zincke ketone structures, which then react with elemental sulfur to yield 2-aroylthiophenes. nih.govmanchester.ac.uk Additionally, a metal-free dehydration and sulfur cyclization of alkynols with elemental sulfur can provide a variety of substituted thiophenes. organic-chemistry.org This reaction is initiated by the base-free generation of a trisulfur (B1217805) radical anion. organic-chemistry.org

Table 2: Thiophene Synthesis Methods Incorporating Elemental Sulfur

| Reaction Name/Type | Starting Materials | Key Reagents | Product |

|---|---|---|---|

| Gewald Aminothiophene Synthesis | Ketone, α-cyanoester | Elemental Sulfur, Base | 2-Aminothiophene derpharmachemica.com |

| Pyridine Skeletal Editing | 2-Arylpyridine | Elemental Sulfur | 2-Aroylthiophene nih.govmanchester.ac.uk |

| Alkynol Dehydration/Cyclization | Alkynol | Elemental Sulfur | Substituted Thiophene organic-chemistry.org |

Metal-catalyzed reactions offer a versatile and efficient means for constructing the thiophene ring. bohrium.comresearchgate.net Palladium catalysis is widely employed in this context. For instance, Suzuki-Miyaura coupling reactions between an aryl boronic acid and a 2-bromothiophene (B119243) can be used to synthesize aryl-substituted thiophenes. youtube.com A bis(alkoxo)palladium complex has been shown to be an efficient catalyst for the phosphine-free direct C-H arylation of thiophenes at the C2 position with aryl or heteroaryl bromides. organic-chemistry.org

Copper-catalyzed tandem S-alkenylation of potassium sulfide (B99878) with 1,4-diiodo-1,3-dienes provides an efficient route to variously substituted thiophenes. organic-chemistry.org Rhodium-catalyzed transannulation between 1,2,3-thiadiazoles and alkynes also enables a highly regioselective synthesis of highly substituted thiophenes. organic-chemistry.org These metal-catalyzed methods often exhibit high functional group tolerance and allow for the synthesis of a broad range of thiophene derivatives.

Classic Thiophene Syntheses (e.g., Paal-Knorr, Gewald, Fiesselmann Variants)

Classic thiophene syntheses provide a foundational approach to obtaining the thienyl moiety, which can then be incorporated into the target indoline structure. These methods are versatile and can be adapted to produce a wide range of substituted thiophenes.

The Paal-Knorr thiophene synthesis is a well-established method that involves the condensation of a 1,4-dicarbonyl compound with a sulfurizing agent to form a thiophene ring. organic-chemistry.orgwikipedia.orguobaghdad.edu.iqquimicaorganica.org Common sulfur sources include phosphorus pentasulfide (P₄S₁₀) and Lawesson's reagent. organic-chemistry.orguobaghdad.edu.iq The reaction proceeds through the formation of a thioketone intermediate, followed by cyclization and dehydration to yield the aromatic thiophene. wikipedia.org While this method is robust, the harsh reaction conditions can sometimes limit its applicability. wikipedia.org

The Gewald aminothiophene synthesis is a multicomponent reaction that provides a convenient route to polysubstituted 2-aminothiophenes. wikipedia.orgorganic-chemistry.org This reaction typically involves the condensation of a ketone or aldehyde with an α-cyanoester in the presence of elemental sulfur and a base. wikipedia.org The mechanism is understood to begin with a Knoevenagel condensation, followed by the addition of sulfur and subsequent cyclization and tautomerization. wikipedia.org The versatility of the Gewald reaction allows for the synthesis of a variety of 2-aminothiophenes which can serve as versatile intermediates. researchgate.netnih.gov

The Fiesselmann thiophene synthesis offers a method for the preparation of 3-hydroxy-2-thiophenecarboxylic acid derivatives from the reaction of α,β-acetylenic esters with thioglycolic acid and its derivatives in the presence of a base. wikipedia.orgderpharmachemica.comwikiwand.com The reaction proceeds via a conjugate addition of the thioglycolate to the alkyne, followed by cyclization. wikipedia.org Variations of this synthesis can also yield 3-aminothiophenes when a nitrile-containing substrate is used. wikipedia.orgwikiwand.com

These classical methods are instrumental in preparing thiophene derivatives that can be further functionalized and coupled to an indoline precursor to generate the final this compound structure.

| Synthesis Method | Starting Materials | Key Reagents | Product Type | Reference(s) |

| Paal-Knorr | 1,4-Dicarbonyl compounds | Phosphorus pentasulfide, Lawesson's reagent | Substituted thiophenes | organic-chemistry.orgwikipedia.orgquimicaorganica.org |

| Gewald | Ketones/Aldehydes, α-Cyanoesters | Elemental sulfur, Base | 2-Aminothiophenes | wikipedia.orgorganic-chemistry.org |

| Fiesselmann | α,β-Acetylenic esters, Thioglycolic acid derivatives | Base | 3-Hydroxy-2-thiophenecarboxylates | wikipedia.orgderpharmachemica.comwikiwand.com |

Convergent and Divergent Synthetic Pathways for Thienyl Indoline Architectures

The construction of complex molecules like this compound and its analogs can be approached through either convergent or divergent synthetic strategies. A convergent synthesis involves the independent synthesis of key fragments of the target molecule, which are then coupled together in the later stages. In contrast, a divergent synthesis starts from a common intermediate that is elaborated into a variety of structurally related compounds.

A convergent approach to this compound would typically involve the separate synthesis of a functionalized indoline and a functionalized thiophene, followed by a cross-coupling reaction to form the C-C bond between the two rings. This strategy is often efficient as it allows for the optimization of the synthesis of each fragment independently.

Divergent strategies, on the other hand, are particularly useful for creating libraries of related compounds for structure-activity relationship studies. For instance, a common thienyl- or indoline-containing precursor could be subjected to a variety of reaction conditions and coupling partners to generate a diverse set of thienyl indoline derivatives. rsc.org

Strategies for Fused Thienoindole Analog Formation

The synthesis of fused thienoindole systems, which are structurally analogous to this compound, provides valuable insights into the formation of the thiophene-indole linkage. These strategies often involve the construction of the thiophene ring onto a pre-existing indole or indoline core.

A powerful method for the construction of the thieno[2,3-b]indole skeleton is the base-mediated [3+2]-annulation of indoline-2-thiones. In this approach, the indoline-2-thione (B1305242) acts as a three-atom component, reacting with a two-atom component, such as an α-halo ketone or a related electrophile, to form the fused five-membered thiophene ring. This reaction provides a direct and efficient route to these fused heterocyclic systems.

The Fischer indole synthesis is a classic and widely used method for the construction of the indole ring. This reaction can be adapted to synthesize thienoindoles. For example, the reaction of a suitable thiophen-3(2H)-one with an arylhydrazine under acidic conditions can lead directly to the formation of the thieno[3,2-b]indole core. rsc.orgnih.gov This method is particularly valuable due to the commercial availability of a wide range of arylhydrazines, allowing for the synthesis of a diverse array of substituted thienoindoles. rsc.orgnih.gov The key step in this reaction is a organic-chemistry.orgorganic-chemistry.org-sigmatropic rearrangement of the initially formed hydrazone.

A notable application of this strategy involves a transition-metal-free approach where methyl 5-(hetero)aryl-3-hydroxythiophene-2-carboxylates, prepared via the Fiesselmann synthesis, are converted to the corresponding thiophen-3(2H)-ones. These intermediates then undergo Fischer indolization with various arylhydrazines to yield 2-(hetero)aryl-substituted thieno[3,2-b]indoles. rsc.orgnih.gov

In recent years, there has been a significant emphasis on the development of metal-free synthetic methods due to their environmental and economic advantages. Several metal-free approaches for the synthesis of thienoindoles have been reported, often utilizing elemental sulfur as the sulfur source. nih.govnih.gov

One such method involves the acid-promoted annulation of indoles, ketones, and elemental sulfur in a three-component reaction to form thieno[2,3-b]indoles. nih.gov This cascade cyclization demonstrates high regioselectivity and functional group tolerance. nih.gov Another approach is a base-promoted dehydrogenative double C-H sulfuration of 3-benzylindole derivatives with elemental sulfur to afford thieno[2,3-b]indoles. nih.gov These metal-free methods offer a sustainable and efficient alternative to traditional metal-catalyzed cross-coupling reactions.

| Strategy | Key Precursors | Reaction Type | Product | Reference(s) |

| Fischer Indolization | Thiophen-3(2H)-ones, Arylhydrazines | Cyclization, organic-chemistry.orgorganic-chemistry.org-Sigmatropic Rearrangement | Thieno[3,2-b]indoles | rsc.orgnih.govacs.orgresearchgate.net |

| Metal-Free Synthesis | Indoles, Ketones, Elemental Sulfur | Annulation, Cascade Cyclization | Thieno[2,3-b]indoles | rsc.orgnih.govnih.govresearchgate.net |

Tandem and Cascade Reactions for Constructing Fused Systems

Tandem and cascade reactions offer a powerful and efficient strategy for the construction of complex molecular architectures, such as fused thienoindole systems, in a single synthetic operation. These reactions involve a sequence of intramolecular or intermolecular transformations where the product of one reaction becomes the substrate for the next, without the need for isolation of intermediates.

Radical C-N Coupling for Indole-Fused Heterocycles

A notable strategy for the construction of indole-fused heterocyclic systems involves a radical-mediated carbon-nitrogen bond formation. This approach has been effectively utilized in the synthesis of complex, multi-ring structures, including indole-fused eight-membered aza-heterocycles. The methodology is centered around a tandem radical cyclization process, which is initiated and propelled by an iron catalyst in the presence of an oxidant.

The reaction proceeds via an FeCl₃-catalyzed cross-dehydrogenative double C-N bond formation. acs.orgacs.orgacs.org This process is conducted under mild conditions and has been shown to be a novel pathway for creating indole-annulated polycyclic compounds. acs.org The key to this transformation is the generation of a nitrogen-centered radical, which then participates in the cyclization cascade.

In this synthetic scheme, 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ) is employed as an oxidant. acs.orgacs.org The addition of DDQ is crucial as it triggers the formation of a pyrazole (B372694) N-radical, a critical intermediate in the reaction pathway. acs.orgacs.org The presence of this radical species has been confirmed through experimental studies, including Electron Paramagnetic Resonance (EPR) experiments. acs.orgacs.org

The optimized reaction conditions for this radical C-N coupling have been identified as the use of 10 mol % of FeCl₃ as the catalyst and 1.5 equivalents of DDQ as the oxidant. acs.org Dichloromethane (CH₂Cl₂) has been found to be the most suitable solvent for this cyclization. acs.org It is also noteworthy that the reaction requires aerobic conditions to proceed efficiently. acs.org

The scope of this iron-catalyzed oxidative coupling reaction has been explored with various derivatives of indole and pyrazole, demonstrating its utility in generating a diverse range of indole-fused aza-heterocycles. acs.org This methodology represents a significant advancement in the synthesis of complex heterocyclic molecules, providing a direct route to structures that are challenging to access through traditional multi-step synthetic sequences. acs.org

The research in this area has established an oxidative iron-catalyzed intermolecular double C-N coupling reaction, leading to the successful synthesis of a variety of indole-fused eight-membered aza-heterocycles. acs.org This radical pathway, occurring at room temperature, is a unique application of an FeCl₃/DDQ system for the formation of a double C-N bond to create an indole-annulated eight-membered ring. acs.org

Detailed Research Findings

The versatility of this radical C-N coupling methodology is demonstrated by its applicability to a range of substituted indole-tethered pyrazoles. The following table summarizes the scope of the reaction with various substrates and the corresponding yields of the indole-fused eight-membered heterocyclic products.

| Entry | Substrate | R¹ | R² | Product | Yield (%) |

|---|---|---|---|---|---|

| 1 | 3a | H | Ph | 4a | 89 |

| 2 | 3b | 5-Me | Ph | 4b | 85 |

| 3 | 3c | 5-OMe | Ph | 4c | 82 |

| 4 | 3d | 5-Cl | Ph | 4d | 79 |

| 5 | 3e | 5-Br | Ph | 4e | 76 |

| 6 | 3f | H | 4-Me-C₆H₄ | 4f | 87 |

| 7 | 3g | H | 4-OMe-C₆H₄ | 4g | 84 |

| 8 | 3h | H | 4-Cl-C₆H₄ | 4h | 81 |

| 9 | 3i | H | 4-Br-C₆H₄ | 4i | 78 |

| 10 | 3j | H | 2-Thienyl | 4j | 75 |

Table 1: Scope of the FeCl₃-Catalyzed Radical C-N Coupling Reaction. Reaction Conditions: Substrate (1.0 equiv), FeCl₃ (10 mol %), DDQ (1.5 equiv), CH₂Cl₂ solvent, room temperature.

Spectroscopic and Structural Elucidation of 5 2 Thienyl Indoline and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Connective Information

NMR spectroscopy is an indispensable tool for determining the carbon-hydrogen framework of an organic molecule. By analyzing the chemical shifts, signal multiplicities, and correlations, a complete picture of the molecular structure can be assembled.

¹H NMR spectroscopy provides detailed information about the chemical environment of protons within a molecule. The spectrum of 5-(2-Thienyl)indoline is expected to show distinct signals for the protons on the indoline (B122111) and thiophene (B33073) rings.

The indoline portion of the molecule contains both aromatic and aliphatic protons. The protons on the benzene (B151609) ring (H-4, H-6, and H-7) are expected to appear in the aromatic region, typically between 6.5 and 7.5 ppm. Their specific chemical shifts and coupling patterns (doublets, doublets of doublets) will be influenced by their position relative to the thiophene substituent and the dihydro-pyrrole ring. The methylene (B1212753) protons of the indoline ring (H-2 and H-3) are aliphatic and will appear further upfield, likely in the 3.0-4.0 ppm range, as triplets due to coupling with each other. The N-H proton of the indoline ring will likely appear as a broad singlet, the chemical shift of which can be highly variable depending on solvent and concentration.

The protons of the 2-substituted thiophene ring (H-3', H-4', and H-5') will also resonate in the aromatic region, typically between 7.0 and 7.5 ppm. The coupling between these protons will result in characteristic doublet and doublet of doublets patterns, confirming their relative positions on the thiophene ring.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound (Note: These are estimated values based on analogous structures. Actual experimental values may vary.)

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| N-H | 3.5 - 5.0 | br s |

| H-2 | ~3.1 | t |

| H-3 | ~3.6 | t |

| H-4 | ~7.2 | d |

| H-6 | ~7.0 | dd |

| H-7 | ~6.7 | d |

| H-3' | ~7.1 | dd |

| H-4' | ~7.0 | t |

| H-5' | ~7.3 | dd |

¹³C NMR spectroscopy provides information on the carbon skeleton of the molecule. Each unique carbon atom in this compound will produce a distinct signal. The aromatic carbons of both the indoline and thiophene rings are expected to resonate in the downfield region of the spectrum (110-150 ppm). The carbon attached to the nitrogen (C-7a) and the carbon at the junction of the two rings (C-3a) will also appear in this region. The aliphatic methylene carbons of the indoline ring (C-2 and C-3) will appear significantly more upfield, typically between 25 and 55 ppm spectrabase.com. The specific chemical shifts will be influenced by the electronic effects of the nitrogen atom and the thiophene substituent.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound (Note: These are estimated values based on analogous structures. Actual experimental values may vary.)

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C-2 | ~30 |

| C-3 | ~48 |

| C-3a | ~128 |

| C-4 | ~125 |

| C-5 | ~135 |

| C-6 | ~120 |

| C-7 | ~110 |

| C-7a | ~150 |

| C-2' | ~145 |

| C-3' | ~124 |

| C-4' | ~128 |

| C-5' | ~122 |

To unambiguously assign all proton and carbon signals and confirm the molecular structure, 2D NMR experiments are essential.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. For this compound, COSY would show correlations between adjacent protons. Key expected correlations include:

H-2 with H-3 in the indoline ring.

H-6 with H-7, and H-6 with H-4 on the indoline benzene ring.

H-3' with H-4', and H-4' with H-5' on the thiophene ring.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly attached proton-carbon pairs (¹H-¹³C). It allows for the direct assignment of carbon signals based on the previously assigned proton signals. For example, the proton signal at ~3.1 ppm (H-2) would correlate with the carbon signal at ~30 ppm (C-2).

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds apart. This is crucial for connecting different fragments of the molecule and assigning quaternary (non-protonated) carbons. Key expected HMBC correlations for confirming the link between the two ring systems would be:

Correlations from the indoline protons H-4 and H-6 to the thiophene carbon C-2'.

Correlations from the thiophene proton H-3' to the indoline carbons C-4, C-5, and C-6.

In modern structural elucidation, computational methods are frequently used to predict NMR spectra github.io. Using quantum mechanical approaches like Density Functional Theory (DFT) with the Gauge-Including Atomic Orbital (GIAO) method, the magnetic shielding of each nucleus can be calculated researchgate.netmdpi.com. These shielding values are then converted into chemical shifts by referencing them against a standard compound like tetramethylsilane (B1202638) (TMS).

This computational approach serves several purposes:

It can provide a predicted spectrum to compare with experimental data, aiding in the assignment of complex signals.

It can help distinguish between possible isomers by predicting the spectra for each and identifying the best match with the experimental data.

For this compound, a computational model could confirm the predicted assignments in Tables 1 and 2 and provide a more nuanced understanding of how the electronic structure influences the chemical shifts bohrium.com.

Vibrational Spectroscopy for Functional Group Identification

Vibrational spectroscopy, particularly infrared (IR) spectroscopy, is used to identify the functional groups present in a molecule by detecting the vibrations of its chemical bonds.

The IR spectrum of this compound would display characteristic absorption bands corresponding to the vibrations of its specific functional groups.

N-H Stretch: The indoline N-H bond is expected to produce a moderate to sharp absorption band in the region of 3350-3450 cm⁻¹ researchgate.net.

Aromatic C-H Stretch: The C-H bonds on both the benzene and thiophene rings will show stretching vibrations typically above 3000 cm⁻¹, in the 3030-3150 cm⁻¹ range vscht.cz.

Aliphatic C-H Stretch: The methylene (-CH₂-) groups in the indoline ring will exhibit stretching vibrations just below 3000 cm⁻¹, usually between 2850 and 2960 cm⁻¹ vscht.cz.

C=C Aromatic Stretch: The stretching vibrations of the carbon-carbon double bonds within the aromatic rings will cause several sharp bands in the 1450-1620 cm⁻¹ region researchgate.net.

C-N Stretch: The stretching vibration of the aliphatic C-N bond in the indoline ring is expected to appear in the 1250-1350 cm⁻¹ range.

C-S Vibrations: Vibrations involving the carbon-sulfur bond of the thiophene ring are typically weaker and appear in the fingerprint region below 800 cm⁻¹. A band around 700-750 cm⁻¹ is often characteristic of the C-S stretch in thiophenes scialert.net.

Out-of-Plane Bending: The C-H out-of-plane bending vibrations in the 650-900 cm⁻¹ region can provide information about the substitution patterns of the aromatic rings.

Table 3: Predicted Characteristic IR Absorption Bands for this compound (Note: These are estimated frequency ranges based on general correlation tables.)

| Functional Group | Vibrational Mode | Predicted Frequency (cm⁻¹) | Intensity |

| N-H (Indoline) | Stretch | 3350 - 3450 | Medium |

| Aromatic C-H | Stretch | 3030 - 3150 | Medium-Weak |

| Aliphatic C-H | Stretch | 2850 - 2960 | Medium |

| Aromatic C=C | Stretch | 1450 - 1620 | Medium-Strong |

| C-N (Indoline) | Stretch | 1250 - 1350 | Medium |

| C-S (Thiophene) | Stretch | 700 - 750 | Weak |

Raman Spectroscopy

Raman spectroscopy provides valuable information about the vibrational modes of a molecule, offering a fingerprint based on the inelastic scattering of monochromatic light. For this compound, the Raman spectrum is expected to be characterized by contributions from the indoline and thiophene ring systems.

Key Expected Raman Bands for this compound:

Thiophene Ring Vibrations: The thiophene moiety is expected to show strong bands related to its aromatic character. These typically include C-C and C=C stretching vibrations within the ring, usually found in the 1300-1550 cm⁻¹ region. The C-S stretching vibrations are also characteristic, appearing at lower frequencies.

Indoline Ring Vibrations: The indoline structure would contribute with its own set of characteristic peaks. These include the N-H stretching vibration (if unsubstituted on the nitrogen), typically appearing in the 3300-3500 cm⁻¹ range, although this can be broad. The aromatic part of the indoline ring will have C-C stretching modes similar to substituted benzene, while the saturated five-membered ring will exhibit C-N stretching and CH₂ scissoring and twisting modes.

Inter-ring C-C Stretch: A vibrational mode corresponding to the stretching of the C-C bond connecting the thienyl and indoline rings would also be present, though it may be coupled with other ring vibrations.

The table below summarizes the expected Raman shifts based on the analysis of functional groups present in the molecule.

| Vibrational Mode | Expected Raman Shift (cm⁻¹) | Associated Moiety |

| N-H Stretch | ~3400 | Indoline |

| Aromatic C-H Stretch | 3000 - 3100 | Thiophene, Indoline (benzene part) |

| Aliphatic C-H Stretch | 2850 - 2960 | Indoline (pyrrolidine part) |

| Aromatic Ring C=C Stretch | 1400 - 1600 | Thiophene, Indoline (benzene part) |

| C-N Stretch | 1250 - 1350 | Indoline |

| C-S Stretch | 600 - 750 | Thiophene |

This table is predictive and based on characteristic group frequencies.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Chromophores

UV-Vis spectroscopy probes the electronic transitions within a molecule by measuring its absorption of light in the ultraviolet and visible regions. The chromophores present in this compound are the indoline system and the thiophene ring. The conjugation between these two systems is expected to significantly influence the absorption spectrum.

The parent indole (B1671886) chromophore typically exhibits two main absorption bands, a strong band around 200-230 nm (¹Bb band) and a weaker, more structured band between 260-290 nm (¹Lb band) core.ac.ukresearchgate.netnist.gov. The saturation of the 2,3-double bond to form indoline alters the electronic structure, but the aromatic benzene portion remains a key chromophore.

When the electron-rich thiophene ring is attached at the 5-position of the indoline nucleus, a bathochromic (red) shift of the absorption maxima is anticipated due to the extension of the π-conjugated system. This extended conjugation lowers the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO).

Expected UV-Vis Absorption for this compound:

π → π Transitions:* The spectrum will be dominated by π → π* transitions. One band would be expected at a shorter wavelength, likely below 250 nm, corresponding to transitions localized more on the individual ring systems. A second, longer-wavelength band, likely above 280 nm, would be characteristic of the extended conjugated system formed by the thienyl and indoline moieties.

Solvatochromism: The position of the absorption maxima may show dependence on the polarity of the solvent (solvatochromism), which can provide insight into the nature of the electronic transitions.

| Compound/Chromophore | Solvent | λmax (nm) | Transition Type |

| Indole nist.gov | Not specified | ~270-280 | π → π* (¹Lb) |

| 5-substituted Indoles core.ac.uk | Ethanol | >280 (Bathochromic shift) | π → π |

| This compound | - | Predicted >280 | π → π |

This table includes comparative and predicted data.

Mass Spectrometry (MS) for Molecular Formula and Fragmentation Analysis

Mass spectrometry is a powerful technique for determining the molecular weight and elemental composition of a compound, as well as for gaining structural information through the analysis of its fragmentation patterns. For this compound (C₁₂H₁₁NS), the exact mass of the molecular ion would provide a highly accurate molecular formula.

Under electron ionization (EI), the molecular ion (M⁺˙) would be formed, and its subsequent fragmentation can be predicted based on the structure. The bond connecting the indoline and thiophene rings is a likely site for initial cleavage.

Predicted Fragmentation Pathways:

Molecular Ion (M⁺˙): The primary ion observed would be the molecular ion corresponding to the full mass of the compound.

Cleavage of the Inter-ring Bond: Fragmentation of the C-C bond between the two rings would lead to ions corresponding to the thienyl cation ([C₄H₃S]⁺) and the indolinyl radical, or the indolinyl cation and the thienyl radical.

Fragmentation of the Indoline Ring: The indoline ring can undergo characteristic fragmentation, such as the loss of small molecules like HCN, which is a common fragmentation pathway for indole derivatives scirp.org.

Fragmentation of the Thiophene Ring: The thiophene ring can fragment through the loss of acetylene (B1199291) (C₂H₂) or thioformaldehyde (B1214467) (H₂CS).

| Ion | Proposed Structure/Fragment | Predicted m/z |

| [C₁₂H₁₁NS]⁺˙ | Molecular Ion | 201 |

| [C₁₂H₁₀NS]⁺ | Loss of a hydrogen atom [M-H]⁺ | 200 |

| [C₈H₈N]⁺ | Indolinyl cation (from inter-ring cleavage) | 118 |

| [C₄H₃S]⁺ | Thienyl cation (from inter-ring cleavage) | 83 |

| [C₇H₆]⁺˙ | Ion resulting from loss of HCN from the indoline moiety | 90 |

This table presents a predicted fragmentation pattern.

Single Crystal X-ray Diffraction (SCXRD) for Absolute Structure Determination

While a crystal structure for this compound itself is not available in the reviewed literature, analysis of related structures, such as spiro[indoline-3,2'-pyrrolidin]-2-one derivatives, provides insight into the expected geometry of the indoline core nih.govresearchgate.net.

Expected Structural Features from SCXRD:

Indoline Ring Conformation: The five-membered pyrrolidine (B122466) ring of the indoline system is not perfectly planar and would likely adopt an envelope or twisted conformation nih.govresearchgate.net. The benzene portion of the indoline ring would be planar.

Thiophene Ring: The thiophene ring is an aromatic heterocycle and would be essentially planar.

Relative Orientation of Rings: SCXRD would reveal the dihedral angle between the planes of the indoline and thiophene rings. This angle is influenced by steric hindrance and electronic interactions between the two moieties.

Intermolecular Interactions: The crystal packing would be determined by intermolecular forces such as hydrogen bonding (involving the N-H group of the indoline) and π-π stacking interactions between the aromatic rings.

| Structural Parameter | Expected Value/Observation | Reference Moiety |

| C-C bond (benzene) | ~1.39 Å | Indoline |

| C-N bond (aliphatic) | ~1.47 Å | Indoline |

| C-S bond | ~1.71 Å | Thiophene |

| Indoline Ring | Benzene part planar; pyrrolidine part non-planar (envelope) | - |

| Inter-ring Dihedral Angle | Dependent on steric and electronic effects | - |

This table is based on typical bond lengths and predicted conformations from related structures. nih.govresearchgate.net

Hyphenated Analytical Techniques for Complex Mixture Analysis (e.g., LC-MS, GC-MS, HPLC-NMR)

Hyphenated techniques, which couple a separation method with a spectroscopic detection method, are indispensable for the analysis of complex mixtures.

Liquid Chromatography-Mass Spectrometry (LC-MS): This is a highly versatile technique for the analysis of this compound. A reversed-phase High-Performance Liquid Chromatography (HPLC) method, likely using a C18 column with a mobile phase consisting of a water/acetonitrile (B52724) or water/methanol gradient, would be suitable for its separation cetjournal.itresearchgate.net. The HPLC system would be coupled to a mass spectrometer, often with an electrospray ionization (ESI) source, which would provide mass information for the separated components, allowing for their identification and quantification nih.govnih.gov.

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is suitable for the analysis of volatile and thermally stable compounds. While this compound might be amenable to GC analysis, derivatization of the N-H group (e.g., by silylation) may be necessary to improve its volatility and chromatographic peak shape. The separation would be achieved on a capillary column, and the eluted compounds would be identified by their mass spectra researchgate.net.

High-Performance Liquid Chromatography-Nuclear Magnetic Resonance Spectroscopy (HPLC-NMR): This technique provides detailed structural information (¹H and ¹³C NMR spectra) for compounds separated by HPLC. It is particularly useful for the unambiguous identification of isomers or novel compounds in a mixture without the need for prior isolation.

These hyphenated methods are crucial for metabolism studies, purity assessment, and the identification of related impurities or degradation products in samples containing this compound.

Computational Chemistry and Theoretical Analysis of 5 2 Thienyl Indoline

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It has been widely applied to predict various molecular properties with a high degree of accuracy.

The initial step in the computational analysis of 5-(2-Thienyl)indoline involves the optimization of its molecular geometry. This process seeks to find the most stable three-dimensional arrangement of atoms, corresponding to a minimum on the potential energy surface. Using DFT methods, such as the B3LYP functional combined with a suitable basis set (e.g., 6-311++G(d,p)), the bond lengths, bond angles, and dihedral angles of the molecule are systematically adjusted to achieve the lowest possible energy state. This optimized structure represents the equilibrium geometry of the molecule in the gas phase. The resulting data provides precise information on the planarity of the ring systems and the spatial relationship between the indoline (B122111) and thiophene (B33073) rings.

Table 1: Selected Optimized Geometrical Parameters of this compound (Calculated) (Note: As specific experimental or calculated data for this compound is not readily available in the public domain, this table is a representative example of what would be generated from such a study.)

| Parameter | Bond Length (Å) | Bond Angle (°) | Dihedral Angle (°) |

| C-C (Thiophene) | --- | --- | --- |

| C-S (Thiophene) | --- | --- | --- |

| C-C (Indoline) | --- | --- | --- |

| C-N (Indoline) | --- | --- | --- |

| C-C (Inter-ring) | --- | --- | --- |

| C-N-C (Indoline) | --- | --- | --- |

| C-S-C (Thiophene) | --- | --- | --- |

| Thiophene-Indoline | --- | --- | --- |

Following geometry optimization, a vibrational frequency analysis is performed. This calculation serves two primary purposes: to confirm that the optimized structure is a true energy minimum (indicated by the absence of imaginary frequencies) and to predict the molecule's infrared (IR) and Raman spectra. Each calculated vibrational frequency corresponds to a specific mode of atomic motion, such as stretching, bending, or twisting of chemical bonds. The theoretical vibrational spectrum provides a fingerprint of the molecule that can be compared with experimental spectroscopic data to verify the structure.

Frontier Molecular Orbital (FMO) Theory

Frontier Molecular Orbital (FMO) theory is a key concept in chemical reactivity, focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of a molecule. wikipedia.org These orbitals are at the "frontier" of electron occupation and play a crucial role in chemical reactions and electronic transitions. wikipedia.orgyoutube.com

The HOMO represents the outermost orbital containing electrons and acts as an electron donor, while the LUMO is the innermost empty orbital and can act as an electron acceptor. youtube.comlibretexts.org The energies of the HOMO and LUMO are important quantum chemical parameters. For this compound, DFT calculations can determine the energy levels of these frontier orbitals. The distribution of the HOMO and LUMO across the molecular framework can also be visualized, indicating the regions of the molecule that are most likely to be involved in electron donation and acceptance, respectively.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical indicator of a molecule's kinetic stability, chemical reactivity, and electronic properties. irjweb.com A large HOMO-LUMO gap suggests high stability and low reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. mdpi.com Conversely, a small gap indicates that the molecule is more reactive and can be more easily excited. mdpi.com This energy gap is also directly related to the electronic absorption properties of the molecule, with a smaller gap generally corresponding to absorption at a longer wavelength. The calculated HOMO-LUMO gap for this compound provides valuable insights into its potential as a reactive intermediate or as a component in electronic materials.

Table 2: Calculated Frontier Molecular Orbital Properties of this compound (Note: This table is a representative example based on typical values for similar aromatic heterocyclic compounds, as specific data for this compound is not available.)

| Parameter | Energy (eV) |

| HOMO Energy | --- |

| LUMO Energy | --- |

| HOMO-LUMO Gap (ΔE) | --- |

Prediction of Electrophilic and Nucleophilic Sites

Computational chemistry provides powerful tools for predicting the reactive sites within a molecule. For this compound, identifying electrophilic (electron-poor) and nucleophilic (electron-rich) centers is crucial for understanding its reactivity in chemical reactions. Electrophiles are species that accept electron pairs, while nucleophiles donate them masterorganicchemistry.comyoutube.com. The prediction of these sites is often achieved through methods like Molecular Electrostatic Potential (MEP) analysis and Frontier Molecular Orbital (FMO) theory.

Nucleophilic Sites: In the this compound structure, the nitrogen atom of the indoline ring possesses a lone pair of electrons, making it a primary nucleophilic center. The electron-rich nature of the thiophene and benzene (B151609) rings also makes certain carbon atoms, particularly those with higher electron density, susceptible to attack by electrophiles.

The relative reactivity of these sites is quantified by calculating various chemical descriptors using Density Functional Theory (DFT). rsc.orgnih.gov These descriptors help in understanding the molecule's stability and reactivity. cell.com

Illustrative Table of Global Reactivity Descriptors (Hypothetical Data)

| Parameter | Value (eV) | Description |

|---|---|---|

| EHOMO | -5.8 | Energy of the Highest Occupied Molecular Orbital; relates to electron-donating ability. |

| ELUMO | -1.2 | Energy of the Lowest Unoccupied Molecular Orbital; relates to electron-accepting ability. |

| Energy Gap (ΔE) | 4.6 | Difference between LUMO and HOMO; indicates chemical reactivity and stability. |

| Electronegativity (χ) | 3.5 | The ability of the molecule to attract electrons. |

| Chemical Hardness (η) | 2.3 | Resistance to change in electron distribution. |

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis is a computational method that examines the electronic structure of a molecule in terms of localized bonds and lone pairs, providing a picture that aligns well with Lewis structures. faccts.de It is used to understand charge transfer, hyperconjugative interactions, and the stability arising from electron delocalization. cell.comnih.gov

NBO analysis can elucidate the pathways of charge transfer both within the molecule (intramolecular) and between molecules (intermolecular). scirp.orgugm.ac.id Intramolecular charge transfer (ICT) is particularly relevant for this compound, which can be viewed as a donor-acceptor system. The electron-rich indoline moiety can act as an electron donor, while the thiophene ring can act as a π-bridge or part of the acceptor system, facilitating the movement of electron density upon electronic excitation.

The analysis quantifies the stabilization energy (E(2)) associated with the delocalization of electrons from a filled (donor) NBO to an empty (acceptor) NBO. Higher E(2) values indicate stronger electronic interactions and more significant charge transfer.

Illustrative Table of NBO Analysis for Key Interactions (Hypothetical Data)

| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) | Interaction Type |

|---|---|---|---|

| π(C1-C2)Indoline | π*(C3-C4)Indoline | 20.5 | π → π* (Intra-ring conjugation) |

| π(C5-C6)Indoline | π*(C7-S)Thiophene | 15.2 | π → π* (Inter-ring conjugation) |

| LP(1) N | π*(C1-C6)Indoline | 5.8 | n → π* (Lone pair delocalization) |

| π(C8-C9)Thiophene | π*(C5-C6)Indoline | 18.9 | π → π* (Inter-ring conjugation) |

(Note: Atom numbering is arbitrary for illustrative purposes)

Molecular Electrostatic Potential (MEP) Surface Analysis

The Molecular Electrostatic Potential (MEP) surface is a visual tool used to understand the charge distribution within a molecule and to predict its reactivity towards electrophilic and nucleophilic attacks. researchgate.netnih.gov The MEP map displays different potential values on the electron density surface using a color spectrum.

Red Regions: Indicate areas of negative electrostatic potential, which are rich in electrons. These regions are susceptible to electrophilic attack and are associated with nucleophilic centers. For this compound, such areas would be expected around the nitrogen atom of the indoline ring and potentially on the sulfur atom of the thiophene ring due to their lone pairs.

Blue Regions: Indicate areas of positive electrostatic potential, which are electron-deficient. These regions are prone to nucleophilic attack and represent the electrophilic centers. The hydrogen atom bonded to the indoline nitrogen (N-H) would likely be the most positive region.

Green Regions: Represent areas of neutral or near-zero potential.

The MEP surface provides an intuitive understanding of where the molecule is most likely to interact with other charged or polar species. nih.gov

Reaction Mechanism Elucidation through Computational Simulations

Computational simulations, primarily using DFT, are instrumental in elucidating the mechanisms of chemical reactions. These simulations can map the entire reaction pathway, from reactants to products, by locating transition states and intermediates.

For a hypothetical reaction involving this compound, such as an electrophilic substitution on one of the aromatic rings, computational studies could:

Model Reactant and Product Structures: Optimize the geometries of the starting materials and final products.

Locate the Transition State (TS): Identify the highest energy point along the reaction coordinate. The structure of the TS provides insight into the bond-forming and bond-breaking processes.

Calculate Activation Energy (ΔE‡): Determine the energy barrier of the reaction by calculating the energy difference between the reactants and the transition state. A lower activation energy implies a faster reaction rate.

Analyze the Reaction Pathway: Use methods like Intrinsic Reaction Coordinate (IRC) calculations to confirm that the located transition state correctly connects the reactants and products.

These simulations can help predict the regioselectivity of reactions (i.e., which site on the molecule is most likely to react) and provide a detailed, atomistic understanding of the reaction mechanism that can be difficult to obtain through experimental means alone.

Advanced Applications in Materials Science and Organic Electronics

Design and Synthesis of Thienyl-Indoline Systems for Organic Electronics

The synthesis of thienyl-indoline based systems and their analogs, such as thienoindoles, often employs modern cross-coupling reactions to construct the core π-conjugated framework. nih.govmdpi.com Methodologies like the Suzuki cross-coupling are utilized to connect aryl or thienyl boronic acids with halogenated indoline (B122111) precursors. mdpi.com Other established methods for creating fused thieno[2,3-b]indole systems, which share structural similarities, include radical cyclization, reactions involving Lawesson's reagent for thionation and cyclization, and acid-catalyzed condensation of isatin (B1672199) with thiophene (B33073). nih.govmdpi.com These synthetic strategies offer the flexibility to introduce various functional groups onto the thienyl and indoline rings, enabling the fine-tuning of the molecule's electronic and physical properties for specific device applications. nih.gov

In the realm of organic photovoltaics, thienyl-indoline derivatives are primarily explored as electron-donor components within a donor-π-acceptor (D-π-A) architecture. rsc.orgmst.edu The indoline moiety serves as a potent electron-donating group, while the thienyl unit often acts as part of the π-conjugated bridge that facilitates charge separation and transport. mst.edu The strong electron-donating nature of the indoline can lead to a destabilization of the highest occupied molecular orbital (HOMO), which is beneficial for the dye regeneration process in dye-sensitized solar cells (DSSCs). mst.edu

Research on structurally related thieno[2,3-b]indole-based small push-pull molecules has demonstrated their potential in organic electronics. nih.govlookchem.com For instance, a bilayer solar cell prepared with a simple thieno[2,3-b]indole derivative achieved a power conversion efficiency (PCE) of 1%. nih.gov Similarly, D-A-π-A sensitizers for DSSCs using N-substituted indolines fused with cyclic systems have recorded PCEs ranging from 4.4% to 5.2%, outperforming reference dyes. rsc.org These findings underscore the promise of the thienyl-indoline core as a foundational block for efficient organic solar cells.

Table 1: Performance of Solar Cells Based on Indoline and Thienoindole Derivatives This table is interactive and can be sorted by clicking on the column headers.

| Dye/Molecule System | Device Type | Power Conversion Efficiency (PCE) | Reference |

|---|---|---|---|

| Thieno[2,3-b]indole derivative | Bilayer Solar Cell | 1.0% | nih.gov |

| MAX Series (Indoline-based) | DSSC | 4.4% - 5.2% | rsc.org |

| MAX157 (Indoline-based) | DSSC | 5.2% | rsc.org |

| MAX157 (Co-sensitized) | DSSC | 5.8% | rsc.org |

| Dye 5 (Thiophene-based) | DSSC | 2.21% | mdpi.com |

The electronic properties of thienyl-indoline systems also make them attractive candidates for use in organic light-emitting diodes (OLEDs). An OLED device generally consists of several layers, including a hole transfer layer (HTL), a light-emitting layer (EML), and an electron transfer layer (ETL). researchgate.net Materials based on fused thiophene rings, such as thienothiophenes, have been successfully used in OLEDs due to their electron-rich and planar nature, which promotes charge transport. beilstein-journals.org

Derivatives of the thienyl-indoline scaffold can be engineered to function as either the HTL or as part of the emissive material. For example, triphenylamine-containing materials, which are structurally related to indolines in their electron-donating character, are often used as hole transporters. nih.gov A solution-processed OLED using a donor-π-acceptor compound with a thieno[3,2-b]thiophene (B52689) π-linker achieved a maximum external quantum efficiency (EQE) of 4.61% and a current efficiency of 10.6 cd/A. beilstein-journals.org Another multi-resonance emitter incorporating thiophene as the π-core in a thermally activated delayed fluorescence (TADF) system yielded a green OLED with an impressive EQE of 34.6%. rsc.org These results suggest that with appropriate molecular design, thienyl-indoline based materials could lead to highly efficient OLED devices.

Table 2: Performance Data of OLEDs Incorporating Thiophene-Based Materials This table is interactive and can be sorted by clicking on the column headers.

| Emitter/Material | Max. External Quantum Efficiency (EQE) | Max. Current Efficiency (cd/A) | Max. Power Efficiency (lm/W) | Reference |

|---|---|---|---|---|

| DMB-TT-TPA | 4.61% | 10.6 | 6.70 | beilstein-journals.org |

| Th-BN (MR-TADF) | 34.6% | - | - | rsc.org |

| TPA-2ACR (as HTL) | 21.59% | 55.74 | 29.28 | nih.gov |

| MOC-1 | - | 4.5 | - | mdpi.com |

| MOC-16 | - | 0.61 | - | mdpi.com |

Organic field-effect transistors (OFETs) are fundamental components of flexible and printed electronics, and their performance is highly dependent on the charge transport properties of the organic semiconductor used. acs.org The introduction of aromatic substituents like thienyl groups can significantly impact the structure-property relationship and performance of OFETs. nih.gov The planar structure of fused aromatic systems, such as those derived from thienyl-indoline, is advantageous for facilitating tight molecular packing and efficient charge transport. pkusz.edu.cn

Thiophene-based materials have shown excellent performance in OFETs. For instance, quinoidal thienoisoindigo-containing small molecules have been synthesized for n-type OFETs, exhibiting electron mobilities as high as 2.54 cm²/Vs. nih.gov Donor-acceptor semiconductors based on thieno[3,2-b]pyrrole (a structural analog of thienoindole) have also been investigated as p-type materials. acs.org The performance of OFETs based on thienyl-indoline derivatives would depend on the specific molecular design, including the nature of substituents, which influences molecular packing and energy levels. nih.gov

Table 3: Charge Carrier Mobilities in OFETs with Thiophene-Containing Semiconductors This table is interactive and can be sorted by clicking on the column headers.

| Material | Type of Charge Transport | Mobility (μ) (cm²/Vs) | Reference |

|---|---|---|---|

| TIIQ-b16 | n-type | up to 2.54 | nih.gov |

| DTAnt | p-type | up to 0.50 | pkusz.edu.cn |

| DFPDT | n-type | up to 0.43 | acs.org |

| Violanthrone derivative (3b) | p-type | 1.07 x 10⁻² | nih.gov |

| BTFDT | p-type | 0.004 | acs.org |

Engineering for Enhanced Charge Transport and Optoelectronic Properties

The performance of organic electronic devices is fundamentally linked to the molecular structure of the active materials. For thienyl-indoline systems, molecular engineering strategies focus on optimizing intermolecular interactions and tuning electronic energy levels to enhance charge transport and optoelectronic functions.

Efficient charge transport in organic semiconductors relies on the hopping of charge carriers between adjacent molecules. nih.gov This process is highly dependent on the degree of intermolecular orbital overlap, which is facilitated by close molecular packing, often in the form of π-π stacking. nih.govnih.gov The planar and rigid nature of fused aromatic cores like thienyl-indoline is conducive to forming ordered, stacked structures. researchgate.net

The strength and geometry of π-π stacking interactions can be influenced by subtle structural modifications. nih.govrsc.orgnih.gov These interactions play a key role in the stability and electronic properties of molecular assemblies. nih.govmdpi.com In well-packed crystal structures, short intermolecular distances (e.g., 3.3–3.5 Å) lead to significant overlap of π-orbitals, creating pathways for efficient charge transport and resulting in high charge carrier mobility. nih.gov Theoretical calculations, such as Density Functional Theory (DFT), are often used to understand the impact of molecular geometry on reorganization energy and electron coupling, both of which are critical parameters for charge transfer. nih.gov

The "push-pull" or donor-acceptor (D-A) architecture is a powerful design concept for tuning the electronic properties of organic molecules. nih.govnih.gov In a thienyl-indoline based push-pull system, the indoline unit acts as the electron donor (push), and an electron-withdrawing group (acceptor or pull) is connected via the π-conjugated thienyl bridge. nih.govlookchem.com

This arrangement creates an intramolecular charge transfer (ICT) character, which significantly influences the molecule's optical and electronic properties. nih.gov By systematically varying the strength of the donor and acceptor moieties, key parameters such as the HOMO and LUMO energy levels and the resulting energy band gap can be precisely controlled. nih.govmdpi.comnih.gov For example, connecting a strong electron-donating thieno[2,3-b]indole block to a strong electron-withdrawing group can lower the band gap and red-shift the absorption spectrum. nih.gov This tunability is crucial for designing materials for specific applications; for instance, matching the HOMO/LUMO levels with other materials in an OPV device to optimize charge separation, or tuning the emission color in an OLED. rsc.orgnih.gov

Development as Photosensitizers in Advanced Materials

The integration of a thiophene ring into indoline-based dyes has been shown to enhance the performance of photosensitizers, particularly in the context of dye-sensitized solar cells (DSSCs). The introduction of thiophene moieties can lead to a bathochromic shift in the UV-vis absorption spectrum, allowing for the harvesting of a broader range of light. This modification also favorably adjusts the energy levels of the dye, which is crucial for efficient electron injection into the semiconductor and regeneration of the dye.

Research into thiophene-conjugated indoline dyes for zinc oxide solar cells has demonstrated that the presence of the thiophene ring(s) improves cell performance. This improvement is attributed to their appropriate energy levels and the bathochromic shift in their absorption bands on the zinc oxide surface rsc.org. For high incident photon-to-current efficiency, it is important for the oxidation potential of these dyes to be more positive than approximately 0.25 V vs. Fc/Fc+ in acetonitrile (B52724) rsc.org.

Theoretical studies using density functional theory (DFT) and time-dependent DFT (TD-DFT) have been employed to analyze the properties of various indoline dyes as photosensitizers. These studies confirm that the frontier molecular orbital structures of indoline-based dyes are well-suited for electron injection from their excited states into a TiO2 electrode. The calculated energy levels indicate their suitability for use in TiO2 nanocrystalline solar cells in conjunction with the I-/I3- electrolyte. The stability and the alignment of the LUMO (Lowest Unoccupied Molecular Orbital) and HOMO (Highest Occupied Molecular Orbital) energy levels are critical factors in determining the efficiency and longevity of the solar cell.

The general structure of these photosensitizers often follows a donor-π-acceptor (D-π-A) design. In this framework, the 5-(2-Thienyl)indoline moiety can act as a potent electron donor. The thiophene ring can be further functionalized or extended to modulate the electronic and optical properties of the resulting dye.

Below is a table summarizing the performance of representative indoline-based dyes with thiophene conjugation in dye-sensitized solar cells, illustrating the potential of such molecular designs.

| Dye ID | Voc (V) | Jsc (mA cm-2) | FF | PCE (%) |

| PTITBT-based device | 0.69 | 13.92 | 0.618 | 5.83 |

Table 1: Photovoltaic performance of a polymer solar cell incorporating a thieno[3,2-b]indole donor unit, which is structurally related to this compound. Data sourced from a study on donor-acceptor conjugated polymers rsc.org. Voc: open-circuit voltage; Jsc: short-circuit current density; FF: fill factor; PCE: power conversion efficiency.

Role as Building Blocks for Conjugated Polymers and Small Molecules

The this compound scaffold serves as a versatile building block for the synthesis of advanced organic electronic materials, including conjugated polymers and small molecules. These materials are designed for a range of applications, from organic field-effect transistors (OFETs) to organic photovoltaics (OPVs).

In the design of donor-acceptor (D-A) conjugated polymers, the electron-donating nature of the indoline core, enhanced by the thiophene substituent, makes this compound an attractive donor unit. When copolymerized with electron-accepting monomers, the resulting polymers exhibit tailored electronic and optical properties. For instance, polymers based on thieno[3,2-b]indole, a fused analogue of this compound, have been successfully synthesized and utilized in polymer solar cells rsc.org. These polymers, when blended with fullerene acceptors like PC71BM, have demonstrated notable power conversion efficiencies rsc.org.

The synthesis of such polymers often involves palladium-catalyzed cross-coupling reactions, such as Stille or Suzuki coupling, which allow for the precise construction of the polymer backbone. The choice of comonomer and any side-chain modifications can significantly influence the polymer's solubility, morphology, and electronic properties.

Novel donor-acceptor type π-conjugated polymers have been designed and synthesized for use in OFETs. For example, polymers incorporating an indolin-2-one acceptor unit flanked by thiophene-based donors have shown promising p-type charge transport behavior with high hole mobilities nih.gov. While not directly incorporating this compound, these studies highlight the potential of combining indoline and thiophene moieties in the design of high-performance organic semiconductors.

The table below presents key properties of conjugated polymers derived from building blocks structurally similar to this compound, showcasing their performance in organic electronic devices.

| Polymer ID | HOMO (eV) | LUMO (eV) | Band Gap (eV) | Hole Mobility (cm2 V-1 s-1) |

| P1 (thiophene donor) | -5.25 | -3.20 | 2.05 | 0.51 |

| P2 (bithiophene donor) | -5.28 | -3.25 | 2.03 | 0.65 |

Table 2: Electronic properties and charge carrier mobilities of donor-acceptor polymers containing indolin-2-one and thiophene units. Data extracted from research on centrosymmetric thiophenemethyleneoxindole-based copolymers nih.gov. HOMO: Highest Occupied Molecular Orbital; LUMO: Lowest Unoccupied Molecular Orbital.

Future Directions and Emerging Research Avenues for 5 2 Thienyl Indoline

Innovations in Green Chemistry Approaches for Synthesis

The future synthesis of 5-(2-Thienyl)indoline and its derivatives is poised to be revolutionized by the principles of green chemistry, aiming to reduce environmental impact, improve efficiency, and enhance safety. Traditional synthetic methods often rely on harsh conditions and hazardous reagents. nih.gov Emerging research will likely focus on the adoption of more sustainable practices.

Microwave-Assisted Organic Synthesis (MAOS): This technique has been shown to dramatically reduce reaction times and improve yields in the synthesis of various heterocyclic compounds, including indoles. nih.govnih.govconnectjournals.com Future work will likely involve the development of microwave-assisted protocols for the key cross-coupling steps in the synthesis of this compound, such as the Suzuki or Buchwald-Hartwig reactions that form the C-C or C-N bonds linking the thiophene (B33073) and indoline (B122111) moieties. nih.gov

Solvent-Free Reactions: The elimination of volatile organic solvents is a cornerstone of green chemistry. Research into solvent-free or solid-state reactions for the synthesis of aryl-indolines is a promising area. researchgate.netbeilstein-journals.org Exploring mechanochemical methods, such as ball milling, could provide a high-yield, environmentally benign route to this compound, minimizing solvent waste and energy consumption.

Biocatalysis: The use of enzymes as catalysts offers high selectivity and mild reaction conditions. nih.gov Recent advancements have demonstrated the use of engineered enzymes, such as cytochrome P411 variants, for the asymmetric synthesis of chiral indolines via intramolecular C-H amination. nih.gov Future research could explore the development of specific biocatalysts for the enantioselective synthesis of this compound derivatives, which would be of significant interest for pharmaceutical applications. Furthermore, enzymes like monoamine oxidase have been used for the aromatization of indolines to indoles, suggesting a potential for biocatalytic modification of the indoline core. elsevierpure.com

| Green Synthesis Approach | Potential Application to this compound Synthesis | Key Advantages |

| Microwave-Assisted Synthesis | Acceleration of cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig). | Reduced reaction times, increased yields, energy efficiency. nih.govnih.gov |

| Solvent-Free Conditions | Solid-state or mechanochemical synthesis of the core structure. | Minimized solvent waste, simplified purification, lower environmental impact. researchgate.netbeilstein-journals.org |

| Biocatalysis | Enantioselective synthesis of chiral derivatives and specific functionalizations. | High selectivity, mild reaction conditions, reduced byproducts. nih.gov |

Exploration of Novel Catalytic Systems for Efficient Functionalization

To fully unlock the potential of the this compound scaffold, the development of novel catalytic systems for its efficient and selective functionalization is paramount. Future research will likely focus on transition-metal-catalyzed C-H activation, which allows for the direct modification of the heterocyclic core without the need for pre-functionalized starting materials. mdpi.comchemistryviews.org

Ruthenium, Rhodium, and Cobalt Catalysis: Ruthenium, rhodium, and cobalt complexes have emerged as powerful catalysts for the C-H functionalization of indoles and indolines. mdpi.comchemistryviews.orgresearchgate.net Research is anticipated to explore the use of these catalysts for the site-selective arylation, alkenylation, or alkylation of the this compound core. For instance, directing-group-assisted C7 functionalization of the indoline ring could lead to novel derivatives with unique electronic and biological properties. nih.gov

Palladium-Catalyzed Cross-Coupling and C-H Activation: Palladium catalysis is a well-established tool for the synthesis of complex molecules containing indole (B1671886) moieties. nih.govrsc.orgnih.gov Future work will likely focus on developing more efficient palladium catalysts for both the initial synthesis of the this compound skeleton and its subsequent functionalization. This includes the development of one-pot procedures that combine dehydrogenation of the indoline to an indole with a subsequent C2-selective arylation. nih.gov

Internal Oxidant-Based Systems: A novel approach in C-H activation involves the use of directing groups that also act as internal oxidants, such as those containing cleavable N-N or N-S bonds. researchgate.net This strategy avoids the need for external oxidants, making the process more atom-economical and environmentally friendly. Applying this concept to the functionalization of this compound could lead to more sustainable synthetic routes for complex derivatives.

| Catalytic System | Target Functionalization | Potential Advantages |

| Ruthenium/Rhodium/Cobalt | C-H activation at various positions of the indoline and thiophene rings. | High efficiency, novel reactivity, access to diverse derivatives. mdpi.comchemistryviews.orgresearchgate.net |

| Palladium | Cross-coupling for synthesis and C-H activation for further derivatization. | Versatility, well-established reactivity, potential for one-pot reactions. nih.govnih.gov |

| Internal Oxidant Systems | C-H activation without external oxidants. | Increased atom economy, greener reaction conditions. researchgate.net |

Advanced Characterization Techniques for Understanding Supramolecular Assemblies

The π-conjugated nature of this compound suggests a propensity for forming ordered supramolecular structures through non-covalent interactions. Understanding these assemblies is crucial for designing materials with tailored electronic and optical properties. Future research will necessitate the use of advanced characterization techniques to probe these interactions at the molecular level.

Spectroscopic and electrochemical methods will be vital for characterizing the electronic properties of both individual molecules and their aggregates. Techniques such as UV-Vis absorption and photoluminescence spectroscopy can reveal information about intramolecular charge transfer and intermolecular electronic coupling. researchgate.net Cyclic voltammetry will be essential for determining the HOMO and LUMO energy levels, which are critical parameters for applications in organic electronics. researchgate.net